molecular formula C12H17Cl2N3 B14042173 (R)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride

(R)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride

Cat. No.: B14042173
M. Wt: 274.19 g/mol
InChI Key: KIZVXZXZUANFAT-YQFADDPSSA-N
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Description

®-3-(PYRROLIDIN-2-YLMETHYL)-1H-PYRROLO[2,3-B]PYRIDINE 2HCL is a chemical compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(PYRROLIDIN-2-YLMETHYL)-1H-PYRROLO[2,3-B]PYRIDINE 2HCL typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps may include:

  • Formation of the pyrrolopyridine core through cyclization reactions.
  • Introduction of the pyrrolidin-2-ylmethyl group via nucleophilic substitution or addition reactions.
  • Purification and isolation of the final product using techniques such as crystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
  • Implementation of continuous flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-(PYRROLIDIN-2-YLMETHYL)-1H-PYRROLO[2,3-B]PYRIDINE 2HCL can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic agent for treating diseases, depending on its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-3-(PYRROLIDIN-2-YLMETHYL)-1H-PYRROLO[2,3-B]PYRIDINE 2HCL involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    Pathways: Affecting cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(PYRROLIDIN-2-YLMETHYL)-1H-PYRROLO[2,3-B]PYRIDINE 2HCL: The enantiomer of the compound with potentially different biological activities.

    Other Pyrrolopyridines: Compounds with similar core structures but different substituents.

Properties

Molecular Formula

C12H17Cl2N3

Molecular Weight

274.19 g/mol

IUPAC Name

3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;dihydrochloride

InChI

InChI=1S/C12H15N3.2ClH/c1-3-10(13-5-1)7-9-8-15-12-11(9)4-2-6-14-12;;/h2,4,6,8,10,13H,1,3,5,7H2,(H,14,15);2*1H/t10-;;/m1../s1

InChI Key

KIZVXZXZUANFAT-YQFADDPSSA-N

Isomeric SMILES

C1C[C@@H](NC1)CC2=CNC3=C2C=CC=N3.Cl.Cl

Canonical SMILES

C1CC(NC1)CC2=CNC3=C2C=CC=N3.Cl.Cl

Origin of Product

United States

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